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molecular formula C6H4F3N B1297533 2,3,6-Trifluoroaniline CAS No. 67815-56-9

2,3,6-Trifluoroaniline

Cat. No. B1297533
M. Wt: 147.1 g/mol
InChI Key: RGUGZPYYMOAJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08178668B2

Procedure details

The title compound was prepared following the route for 2-amino-7-fluoro-1,3-benzothiazole from 2,3-difluoroaniline, starting from 2,3,6-trifluoroaniline and conducting the first step at 100° C. for 4 h.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3]C2C(F)=CC=CC=2N=1.[F:12][C:13]1[C:19]([F:20])=[CH:18][CH:17]=[CH:16][C:14]=1[NH2:15].FC1C(F)=CC=C(F)C=1N>>[NH2:1][C:2]1[S:3][C:16]2[CH:17]=[CH:18][C:19]([F:20])=[C:13]([F:12])[C:14]=2[N:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC=C2F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(N)C=CC=C1F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(N)C(=CC=C1F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 100° C.
CUSTOM
Type
CUSTOM
Details
for 4 h.
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
NC=1SC2=C(N1)C(=C(C=C2)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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